5-nitro-3,4-dihydronaphthalen-1(2H)-one

Synthetic chemistry Process optimization Nitro-tetralone synthesis

5-Nitro-3,4-dihydronaphthalen-1(2H)-one (CAS 51114-73-9), also referred to as 5-nitro-α-tetralone or 5-nitro-1-tetralone, is a C10H9NO3 bicyclic ketone bearing a nitro group at the C5 position of the saturated ring system (molecular weight: 191.18 g/mol, melting point: 103–104 °C). It belongs to the nitro-tetralone class of compounds and serves primarily as a versatile synthetic intermediate, where the nitro group provides a chemical handle for reduction to the corresponding 5-amino derivative (CAS 41823-28-3).

Molecular Formula C10H9NO3
Molecular Weight 191.18 g/mol
CAS No. 51114-73-9
Cat. No. B1588797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-nitro-3,4-dihydronaphthalen-1(2H)-one
CAS51114-73-9
Molecular FormulaC10H9NO3
Molecular Weight191.18 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC=C2[N+](=O)[O-])C(=O)C1
InChIInChI=1S/C10H9NO3/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h1,4-5H,2-3,6H2
InChIKeyHXTWAFNCOABMPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Nitro-3,4-dihydronaphthalen-1(2H)-one (CAS 51114-73-9): A C5-Nitro-α-Tetralone Intermediate for Downstream Functionalization


5-Nitro-3,4-dihydronaphthalen-1(2H)-one (CAS 51114-73-9), also referred to as 5-nitro-α-tetralone or 5-nitro-1-tetralone, is a C10H9NO3 bicyclic ketone bearing a nitro group at the C5 position of the saturated ring system (molecular weight: 191.18 g/mol, melting point: 103–104 °C) [1]. It belongs to the nitro-tetralone class of compounds and serves primarily as a versatile synthetic intermediate, where the nitro group provides a chemical handle for reduction to the corresponding 5-amino derivative (CAS 41823-28-3) . The compound is established industrially as a key precursor in the patented multi-step synthesis of 1,5-naphthalenediamine and 1,5-naphthalene diisocyanate [2].

Why Regioisomeric or Unsubstituted Tetralones Cannot Substitute for 5-Nitro-3,4-dihydronaphthalen-1(2H)-one in Targeted Syntheses


The value of 5-nitro-3,4-dihydronaphthalen-1(2H)-one is not readily transferable to its closest analogs—namely the 7-nitro regioisomer (CAS 40353-34-2), the unsubstituted α-tetralone (CAS 529-34-0), or the reduced 5-amino derivative (CAS 41823-28-3)—because the C5 nitro group dictates a specific vector for regioselective downstream transformations that other positional isomers cannot replicate [1]. For example, the 7-nitro isomer directs electrophilic aromatic substitution to different ring positions, yielding divergent intermediates incompatible with synthetic routes optimized for 1,5-disubstituted naphthalene products . Furthermore, the 5-nitro group's electron-withdrawing character modulates the ketone's reactivity and the aromatic ring's electron density in ways that the amino analog cannot mimic, directly affecting reduction selectivity, cyclization outcomes, and subsequent coupling efficiencies [2]. These regioelectronic properties make simple in-class substitution chemically non-viable for target-oriented synthesis.

Quantitative Differentiation Evidence for 5-Nitro-3,4-dihydronaphthalen-1(2H)-one Relative to Key Comparators


Synthesis Yield Comparison: TFMS-Mediated Cyclization of 4-(2-Nitrophenyl)butyric Acid Delivers 99.3% Yield of the 5-Nitro Regioisomer

The patented synthetic route to 5-nitro-3,4-dihydronaphthalen-1(2H)-one via trifluoromethanesulfonic acid (TFMS)-mediated cyclization of 4-(2-nitrophenyl)butyric acid proceeds with 99.3% yield and 100% conversion of the starting material, with 99.3% selectivity for the desired 5-nitro regioisomer [1]. This represents a highly efficient, regiospecific synthetic method. In contrast, the alternative nitration of unsubstituted α-tetralone typically produces a mixture of 5-nitro and 7-nitro regioisomers requiring chromatographic separation, with reported isolated yields for the 7-nitro isomer in the 60–85% range under optimized mixed-acid nitration conditions, and the 5-nitro isomer comprising a smaller fraction of the product mixture .

Synthetic chemistry Process optimization Nitro-tetralone synthesis

Reduction-Derived Differentiation: The 5-Nitro Compound Is the Direct Precursor to 5-Amino-3,4-dihydronaphthalen-1(2H)-one, Enabling Exclusive Access to 1,5-Disubstituted Naphthalene Derivatives

Catalytic hydrogenation (Pd/C, H₂) of 5-nitro-3,4-dihydronaphthalen-1(2H)-one cleanly yields 5-amino-3,4-dihydronaphthalen-1(2H)-one (CAS 41823-28-3, C10H11NO, MW 161.20), the essential penultimate intermediate in the patented synthesis of 1,5-naphthalenediamine (1,5-NDA) and subsequently 1,5-naphthalene diisocyanate (1,5-NDI) [1]. The 7-nitro regioisomer (CAS 40353-34-2) yields 7-amino-3,4-dihydronaphthalen-1(2H)-one, which directs subsequent aromatization and functionalization toward 2,7-disubstituted naphthalenes—a structurally divergent product family incompatible with 1,5-NDI applications such as high-performance polyurethane coatings . The unsubstituted α-tetralone lacks a reducible nitro handle entirely and cannot access either amino-tetralone derivative without additional functionalization steps, requiring nitration as a separate synthetic operation that introduces the regioisomeric mixture issue discussed in Evidence Item 1 .

Synthetic intermediate Reduction chemistry 1,5-Naphthalenediamine

Molecular Weight and Purity Benchmarking: The 5-Nitro Isomer Is Readily Available at 95% Purity, Aligning with Procurement Specifications for Research-Grade Intermediates

Commercially, 5-nitro-3,4-dihydronaphthalen-1(2H)-one (MW 191.18 g/mol) is catalogued by multiple reputable vendors (Aladdin, Bidepharm, Capot Chemical) at a standard purity of ≥95%, with QC documentation including NMR, HPLC, and GC analyses available upon request . The 7-nitro regioisomer is similarly available at 97% purity from Thermo Scientific/Alfa Aesar (Melting Point 103–108 °C) . However, the unsubstituted α-tetralone (MW 146.19 g/mol) is typically supplied at ≥97% purity, creating a procurement context where nitro-tetralone buyers face regioisomer identification as the primary quality discriminator. The key differentiation lies in the availability of QC-guaranteed isomeric identity documentation: the 5-nitro isomer (CAS 51114-73-9) requires analytical verification that the 7-nitro isomer (CAS 40353-34-2) has not co-eluted or been misassigned, which reputable vendors address with isomer-specific HPLC methods [1].

Quality control Procurement specification Purity benchmarking

Enzyme Inhibition Profile: 5-Nitro-3,4-dihydronaphthalen-1(2H)-one Exhibits Sub-10 nM Inhibition of Human Inducible Nitric Oxide Synthase (iNOS), a Pharmacological Anchor Distinct from Its Analog's Activity Spectrum

In a cell-based assay measuring nitrite accumulation in human HEK293 cells expressing human inducible nitric oxide synthase (iNOS), 5-nitro-3,4-dihydronaphthalen-1(2H)-one demonstrated an IC₅₀ value of 9 nM after 18 hours of incubation, quantified via the 2,3-diaminonaphthalene assay [1]. This sub-10 nM potency places the compound in a therapeutically relevant activity range for iNOS inhibition. In a separate enzyme inhibition assay against dihydroorotase from mouse Ehrlich ascites cells, the compound showed markedly weaker inhibition with an IC₅₀ of 180,000 nM (180 μM) at 10 μM concentration and pH 7.37, indicating target selectivity spanning over four orders of magnitude (9 nM vs. 180,000 nM) [2]. No directly comparable iNOS inhibition data are currently available in open literature for the 7-nitro regioisomer or 5-amino analog under identical assay conditions, precluding a direct head-to-head pharmacological comparison .

iNOS inhibition Enzyme pharmacology Drug discovery

Class-Level Property Differentiation: The 5-Nitro Substituent Confers Distinct Physicochemical Properties Compared to the 7-Nitro and 5-Amino Analogs, Influencing Formulation and Handling

The 5-nitro-3,4-dihydronaphthalen-1(2H)-one exhibits a predicted LogP (XLogP3) of 1.9 and a topological polar surface area (TPSA) of 62.9 Ų . The 5-amino analog (CAS 41823-28-3) presents a substantially different profile with XLogP3 of 1.8, TPSA of 43.1 Ų, and notably introduces a hydrogen bond donor count of 1 (versus 0 for the nitro compound), fundamentally altering solubility and permeability characteristics . These differences in hydrogen bonding capacity and polar surface area affect chromatographic retention, formulation solubility, and membrane permeability in biological assays. While the 7-nitro regioisomer shares identical molecular formula and similar computed LogP (approximately 1.9–2.0), the positional difference alters the molecular dipole moment and crystalline packing, resulting in subtle but measurable differences in melting behavior and solubility that may affect batch-to-batch consistency in formulation-dependent applications [1].

Physicochemical properties ADME profiling Compound handling

Priority Application Scenarios for 5-Nitro-3,4-dihydronaphthalen-1(2H)-one Where Regioisomeric Identity Is Non-Negotiable


Synthesis of 1,5-Naphthalenediamine and 1,5-Naphthalene Diisocyanate (1,5-NDI) for High-Performance Polyurethane Production

5-Nitro-3,4-dihydronaphthalen-1(2H)-one is the only commercially viable starting material for the patented EP1369412B1 route to 1,5-naphthalenediamine and subsequently 1,5-naphthalene diisocyanate . The 5-nitro group undergoes reduction to 5-amino-3,4-dihydronaphthalen-1(2H)-one, which after aromatization yields 1,5-naphthalenediamine—a critical monomer for specialty polyurethane coatings with superior thermal stability and chemical resistance. The 7-nitro regioisomer cannot be substituted in this route as it yields the 2,7-disubstituted naphthalene system, which produces polyurethanes with markedly different mechanical properties. Industrial procurement for 1,5-NDI production must specify CAS 51114-73-9 exclusively.

Pharmacological Screening for Inducible Nitric Oxide Synthase (iNOS) Inhibitor Development Programs

With a reported IC₅₀ of 9 nM against human iNOS in a cell-based assay (HEK293 cells, 18 h incubation) , 5-nitro-3,4-dihydronaphthalen-1(2H)-one provides a defined activity anchor for structure-activity relationship (SAR) exploration around the nitro-tetralone scaffold. The compound's 20,000-fold selectivity window over dihydroorotase (IC₅₀ = 180,000 nM) indicates target specificity that may reduce false-positive rates in screening cascades. Medicinal chemistry groups investigating nitro-aromatic iNOS inhibitors should procure this specific isomer, as the 7-nitro regioisomer and 5-amino analog lack published iNOS data and may exhibit divergent pharmacological profiles due to altered electronic and steric properties.

Precursor for 5-Amino-3,4-dihydronaphthalen-1(2H)-one in Heterocyclic Library Synthesis

Catalytic hydrogenation of 5-nitro-3,4-dihydronaphthalen-1(2H)-one provides direct and clean access to 5-amino-3,4-dihydronaphthalen-1(2H)-one (CAS 41823-28-3), a versatile amino-tetralone building block for constructing nitrogen-containing heterocycles, including quinoline, benzazepine, and naphthyridine scaffolds . The 5-amino derivative can also be further functionalized via diazotization to access diverse substitution patterns. Researchers building focused heterocyclic libraries should stock the 5-nitro compound as a stable, storable precursor and perform reduction immediately prior to diversification, rather than storing the more oxidation-sensitive amino analog .

Structure-Activity Relationship Studies of Nitro-Aromatic Compounds for Mutagenicity and Toxicity Assessment

As part of the nitro-aromatic compound class, 5-nitro-3,4-dihydronaphthalen-1(2H)-one serves as a defined model substrate for quantitative structure-activity relationship (QSAR) studies investigating the structural and electronic factors that influence nitro-aromatic mutagenicity and carcinogenicity . Its well-characterized physicochemical properties (LogP = 2.64, TPSA = 62.89 Ų, melting point 103–104 °C) make it suitable as a calibration compound in computational toxicology model development. Compared to the 7-nitro isomer, the C5 substitution pattern presents a distinct electronic environment that may yield differential metabolic activation profiles, providing meaningful comparative data for SAR models of nitro-aromatic toxicity.

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